molecular formula C5H10ClN5 B3113585 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride CAS No. 1956437-95-8

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B3113585
CAS No.: 1956437-95-8
M. Wt: 175.62
InChI Key: XJSLLRDADMUYGJ-PGMHMLKASA-N
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Description

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a white solid with a molecular weight of 175.62 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a tetrazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of pyrrolidine with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and tetrazole rings, along with the hydrochloride salt, which can influence its reactivity and applications.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLLRDADMUYGJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 2
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 3
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 4
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 5
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 6
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride

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